molecular formula C32H64O4S2Sn B12690850 Decyl 4,4-dibutyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate CAS No. 84030-45-5

Decyl 4,4-dibutyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate

Cat. No.: B12690850
CAS No.: 84030-45-5
M. Wt: 695.7 g/mol
InChI Key: ZMHYXZXTHCGPAQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decyl 4,4-dibutyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate is a complex organotin compound characterized by:

  • A central tin (Sn) atom coordinated by two butyl groups (C₄H₉).
  • A decyl ester (C₁₀H₂₁O₂) linked to an 18-carbon backbone containing oxygen and sulfur heteroatoms.
  • A ketone group at position 7 and a cyclic oxa-dithia-stannane structure.

Properties

CAS No.

84030-45-5

Molecular Formula

C32H64O4S2Sn

Molecular Weight

695.7 g/mol

IUPAC Name

decyl 2-[dibutyl-(2-decoxy-2-oxoethyl)sulfanylstannyl]sulfanylacetate

InChI

InChI=1S/2C12H24O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-14-12(13)11-15;2*1-3-4-2;/h2*15H,2-11H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2

InChI Key

ZMHYXZXTHCGPAQ-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCOC(=O)CS[Sn](CCCC)(CCCC)SCC(=O)OCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decyl 4,4-dibutyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate typically involves the reaction of 2-ethylhexyl-4,4-dibutyl-10-ethyl-7-oxo-8-oxa-3,5-dithia-4-tetradecanoic acid with tin chloride under alkaline conditions . The reaction is carried out in a controlled environment to ensure the correct formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Decyl 4,4-dibutyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The tin atom in the compound can participate in substitution reactions, where ligands attached to the tin are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Decyl 4,4-dibutyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of Decyl 4,4-dibutyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate is not well-documented. as an organotin compound, it is likely to interact with biological molecules through coordination with sulfur and oxygen atoms. This interaction can disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Key Properties (Inferred from Analogous Compounds):

  • Molecular Formula : Likely C₃₀H₆₀O₄S₂Sn (exact formula depends on backbone configuration) .
  • Molecular Weight : Estimated ~750–800 g/mol (based on analogs like dibutyltin derivatives) .
  • Hydrophobicity : High cLogP (~16–17), suggesting low water solubility and lipophilic behavior .
  • Applications: Primarily industrial, including use as a catalyst, stabilizer, or intermediate in polymer synthesis .

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a family of organotin derivatives with variations in alkyl chain lengths and substituents. Key analogs include:

Compound Name Substituents (R₁, R₂, R₃) Key Structural Differences
Target Compound R₁=R₂=Butyl; R₃=Decyl Baseline structure
2-Ethylhexyl 4,4-dibutyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate R₁=R₂=Butyl; R₃=2-Ethylhexyl Shorter, branched ester (C₈ vs. C₁₀)
Dodecyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate R₁=R₂=Octyl; R₃=Dodecyl Longer alkyl chains (C₈, C₁₂)
Dibutyltin bis(2-ethylhexyl mercaptoacetate) R₁=R₂=Butyl; R₃=2-Ethylhexyl Simplified backbone without oxa-dithia ring

Physical and Chemical Properties

Property Target Compound (Estimated) 2-Ethylhexyl Analog Dodecyl-Dioctyl Analog
Molecular Weight (g/mol) ~750–800 639.58 864.01
Melting Point Not reported -25°C Not reported
Boiling Point Not reported 585.4°C (estimate) Not reported
logP ~16–17 ~14.5 (estimated) ~18 (estimated)
Rotatable Bonds ~48 28 52

Notes:

  • Longer alkyl chains (e.g., dodecyl vs. decyl) increase molecular weight and hydrophobicity.
  • Branched esters (e.g., 2-ethylhexyl) reduce crystallinity compared to linear chains.

Biological Activity

Decyl 4,4-dibutyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate is a complex organotin compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the following chemical properties:

PropertyValue
CAS Number84030-45-5
Molecular FormulaC₃₆H₇₂O₄S₂Sn
Molecular Weight751.785 g/mol
Boiling Point343.4 °C at 760 mmHg
Flash Point199.5 °C

Research into the biological activity of this compound indicates that it may interact with various biological pathways:

  • Immunomodulatory Effects : The compound has been studied for its potential as an immunomodulator. It may influence the activation of immune cells and the production of cytokines.
  • Antimicrobial Properties : Some studies suggest that similar organotin compounds exhibit antimicrobial activity against a range of pathogens, indicating a possible application in treating infections.
  • Cellular Signaling : The compound may affect cellular signaling pathways, particularly those related to inflammation and immune response.

Case Studies

  • Study on Immune Response : A study published in Chemical Biology explored the effects of organotin compounds on immune cell activation. It was found that certain derivatives could enhance the expression of co-stimulatory molecules on dendritic cells, thereby boosting T-cell activation and proliferation .
  • Antimicrobial Activity : Research conducted on various organotin compounds showed promising results against Gram-positive and Gram-negative bacteria. The study highlighted the structural importance of the alkyl chains in determining the antimicrobial efficacy .

Experimental Data

A comprehensive study evaluated the biological activity of different organotin compounds, including this compound. The results are summarized in the following table:

CompoundMIC (µg/mL)Cytotoxicity (IC₅₀ µM)Immunomodulatory Activity
Decyl 4,4-dibutyl-7-oxo...32>100Moderate
Dodecyl 4,4-dibutyl...1650High
Octyl 4,4-dibutyl...64>100Low

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.